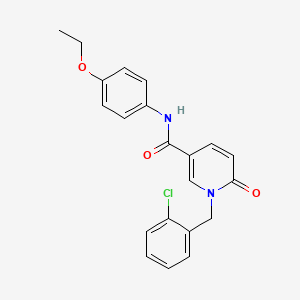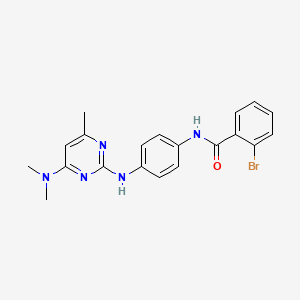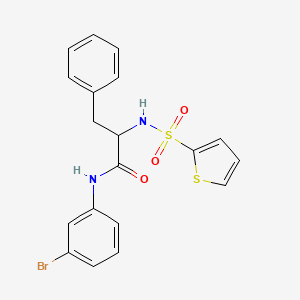
(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(2-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-DIMETHYL-1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes a nitrobenzoyl group, a pyrrolidine sulfonyl group, and two methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-DIMETHYL-1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE” typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylpyrazole, 2-nitrobenzoyl chloride, and pyrrolidine-1-sulfonyl chloride. The reaction conditions may involve:
Step 1: Nitration of benzoyl chloride to form 2-nitrobenzoyl chloride.
Step 2: Reaction of 3,5-dimethylpyrazole with 2-nitrobenzoyl chloride in the presence of a base to form the intermediate product.
Step 3: Sulfonylation of the intermediate product with pyrrolidine-1-sulfonyl chloride to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
“3,5-DIMETHYL-1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4).
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the sulfonyl group could yield various functionalized pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “3,5-DIMETHYL-1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE” would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative without the nitrobenzoyl and sulfonyl groups.
2-Nitrobenzoyl chloride: A precursor used in the synthesis of the compound.
Pyrrolidine-1-sulfonyl chloride: Another precursor used in the synthesis.
Uniqueness
“3,5-DIMETHYL-1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE” is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C16H18N4O5S |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C16H18N4O5S/c1-11-15(26(24,25)18-9-5-6-10-18)12(2)19(17-11)16(21)13-7-3-4-8-14(13)20(22)23/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Clave InChI |
JHXVSANXEHTCFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methoxyphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11255208.png)
![7-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255224.png)

![N-(4-bromophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11255234.png)
![5-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B11255242.png)


![4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11255252.png)

![N-(2-ethoxyphenyl)-7-(furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255256.png)
![2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11255268.png)
![N-(3-ethoxypropyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11255278.png)
![2-({5-Methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11255284.png)
![4-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11255293.png)
